6-(4-Aminostyryl)picolinic acid
Overview
Description
6-(4-Aminostyryl)picolinic acid, also known as CB-7921220, is a compound with the CAS Number: 115453-99-1 . It has a molecular weight of 240.26 . It is a solid substance stored at temperatures between -80 and -20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 6-(4-Aminostyryl)picolinic acid is C14H12N2O2 . The structure of picolinic acid, a related compound, has been determined using density functional theory (DFT) employing B3LYP functional supplemented with 6–311++G (d,p) basis set .Physical And Chemical Properties Analysis
6-(4-Aminostyryl)picolinic acid is a solid substance with a molecular weight of 240.26 . It is stored at temperatures between -80 and -20 degrees Celsius .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Material Science and Chemical Synthesis .
Summary of the Application
A molecularly imprinted polymers (MIPs)-based electrochemical sensor was developed for the rapid and selective detection of picolinic acid (PIC), a key metabolite found in the amino acid tryptophan .
Methods of Application
The electrochemical sensor performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM, with a limit of detection of 0.6 mM (S/N = -3) and a limit of quantification of 1.7 mM (S/N = 10) .
Results or Outcomes
The results demonstrate that this sensor has significant potential for use in the rapid and selective detection of PIC by electrochemical analysis .
2. Herbicidal Activity
Specific Scientific Field
This application is related to the field of Agricultural Chemistry .
Summary of the Application
In this study, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized .
Methods of Application
The compounds were synthesized via a four-step synthetic route with good yields based on the splicing of the active fragments .
3. Coordination Chemistry
Specific Scientific Field
This application is related to the field of Coordination Chemistry .
Summary of the Application
Picolinic acid, a derivative of pyridine with a carboxylic acid substituent at the 2-position, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
Methods of Application
Many of its complexes are charge-neutral and thus lipophilic . After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .
Results or Outcomes
The results suggest that picolinic acid can assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
4. Antibacterial Activity
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Albicidins, which effectively target the bacterial DNA-gyrase, are lipophilic hexapeptides mostly consisting of para amino benzoic acid units and only one α-amino acid . In this study, new albicidins were designed and synthesized, containing N-atoms on each of the 5 different phenyl rings .
Methods of Application
The compounds were synthesized via a convergent synthesis strategy .
Results or Outcomes
The results suggest that these compounds have promising antibacterial activity, particularly towards Gram-positive bacteria .
5. Synthetic Auxin Herbicides
Specific Scientific Field
This application falls under the field of Agricultural Chemistry .
Summary of the Application
In this study, 33 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .
Methods of Application
The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results or Outcomes
The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . These results demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
6. Antiviral Abilities
Specific Scientific Field
This application is related to the field of Pharmaceutical Chemistry .
Summary of the Application
Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
Methods of Application
The specific methods of application are not mentioned in the source .
Results or Outcomes
The results suggest that picolinic acid has broad-spectrum antiviral abilities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[(E)-2-(4-aminophenyl)ethenyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-11-7-4-10(5-8-11)6-9-12-2-1-3-13(16-12)14(17)18/h1-9H,15H2,(H,17,18)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASPDWZDKLUOPO-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C=CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)C(=O)O)/C=C/C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Aminostyryl)picolinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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